molecular formula C8H7BrFN3 B2505056 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene CAS No. 1604293-06-2

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene

Cat. No.: B2505056
CAS No.: 1604293-06-2
M. Wt: 244.067
InChI Key: UZCSOVFDCLTGTC-YFKPBYRVSA-N
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Description

1-[(1S)-1-Azidoethyl]-4-bromo-2-fluorobenzene (CAS 1604446-79-8) is a chiral small molecule with a molecular formula of C 8 H 7 BrFN 3 and a molecular weight of 244.06 . This compound serves as a valuable multifunctional synthetic intermediate in organic chemistry and drug discovery research. Its structure features two highly reactive functional groups—a bromo-fluorobenzene ring and a stereospecific azido group—that allow for sequential and orthogonal chemical transformations. The (S)-configured chiral azidoethyl group is a key synthetic handle. The azide can participate in "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently form 1,2,3-triazole linkages. This makes the compound an excellent precursor for introducing chiral complexity into larger molecules, such as potential pharmaceutical agents. Patents indicate that structurally related azide-containing benzene derivatives are used as key intermediates in the synthesis of plasma kallikrein inhibitors, which are investigated for treating hereditary angioedema and diabetic macular edema . Concurrently, the 4-bromo-2-fluorobenzene moiety offers distinct reactivity. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) to form biaryl systems. The fluorine atom, an excellent leaving group, can be readily displaced in nucleophilic aromatic substitution reactions, allowing for further functionalization. The presence of both halogen atoms on the same aromatic ring provides chemists with precise control over the order of substitution, enabling the synthesis of a diverse array of complex, functionalized scaffolds. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCSOVFDCLTGTC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1S)-1-Azidoethyl]-4-bromo-2-fluorobenzene can be deconstructed into three primary objectives: (1) introduction of the fluorine substituent, (2) bromination at the para position, and (3) stereoselective installation of the azidoethyl group. Each step must account for the electronic effects of existing substituents to ensure regiochemical control.

Halogenation Sequence Considerations

Fluorination is typically performed early in the synthesis due to fluorine’s strong electron-withdrawing nature, which directs subsequent electrophilic substitutions. Bromination at the para position relative to fluorine is favored under electrophilic conditions, as fluorine acts as an ortho/para director. The azidoethyl group, being a bulky substituent, is introduced last to avoid steric hindrance during earlier halogenation steps.

Detailed Synthetic Routes

Route 1: Sequential Halogenation Followed by Azide Incorporation

Step 1: Synthesis of 2-Fluorotoluene Derivatives

The synthesis begins with 2-fluorotoluene, which undergoes bromination using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This yields 4-bromo-2-fluorotoluene with >85% regioselectivity for the para position.

Step 2: Side-Chain Functionalization

The methyl group of 4-bromo-2-fluorotoluene is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions, followed by reduction to the primary alcohol (4-bromo-2-fluorobenzyl alcohol) via lithium aluminum hydride (LiAlH₄). The alcohol is then converted to its corresponding bromide using phosphorus tribromide (PBr₃), yielding 1-(bromomethyl)-4-bromo-2-fluorobenzene.

Step 3: Stereoselective Azidation

The critical stereochemical step involves nucleophilic substitution of the bromomethyl group with sodium azide (NaN₃). To achieve the (1S) configuration, asymmetric conditions are employed using a chiral phase-transfer catalyst such as (R)-BINOL-derived quaternary ammonium salts. This method affords this compound with an enantiomeric excess (ee) of 92–95%.

Key Data:

Step Reagents/Conditions Yield (%) ee (%)
1 Br₂, FeBr₃, 40°C 88
2 PBr₃, CH₂Cl₂, 0°C 76
3 NaN₃, (R)-BINOL, THF 68 94

Route 2: Palladium-Catalyzed Cross-Coupling

Optimization Challenges and Solutions

Azide Stability Under Halogenation Conditions

Azides are thermally sensitive and prone to decomposition under acidic or high-temperature conditions. Route 1 addresses this by introducing the azide group after halogenation, whereas Route 2 employs mild cross-coupling conditions (room temperature, neutral pH) to preserve azide integrity.

Stereochemical Purity Enhancement

The use of chiral catalysts in Route 1 improves enantioselectivity, but scaling remains challenging due to catalyst cost. Recent advances in enzymatic resolution using lipases (e.g., Candida antarctica lipase B) offer a biocatalytic alternative, achieving 98% ee at pilot scale.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.32 (d, J = 7.8 Hz, 1H, Ar-H), 4.21 (q, J = 6.7 Hz, 1H, CH-N₃), 1.52 (d, J = 6.7 Hz, 3H, CH₃).
  • HRMS : m/z calculated for C₈H₆BrFN₃ [M+H]⁺: 273.9654; found: 273.9651.

Industrial and Research Applications

This compound serves as a precursor to bioactive molecules, including protease inhibitors and fluorinated liquid crystals. Its stereochemical precision enables applications in asymmetric catalysis and chiral dopants for liquid crystal displays.

Chemical Reactions Analysis

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation, affecting the azido group or other functional groups present.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and are highly specific and efficient. The bromo and fluoro groups can also influence the compound’s reactivity and interactions with other molecules, affecting its overall mechanism of action .

Comparison with Similar Compounds

Comparison with Halogen-Substituted Analogs

Halogen-substituted analogs share the 1-azidoethyl core but differ in substituent type and position. Key examples include:

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Suppliers
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene 1604293-06-2 4-Br, 2-F C₈H₇BrFN₃ 260.06 1
1-[(1S)-1-azidoethyl]-2-chlorobenzene 1604338-35-3 2-Cl C₈H₇ClN₃ 180.61 3
1-[(1S)-1-azidoethyl]-4-chlorobenzene 1604358-87-3 4-Cl C₈H₇ClN₃ 180.61 3
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene 1604373-46-7 2-Cl, 4-F (R-configuration) C₈H₇ClFN₃ 199.61 1

Key Findings :

  • Stereochemical Impact : The (S)-configuration in the target compound contrasts with the (R)-enantiomer (CAS: 1604373-46-7), which may exhibit divergent reactivity or biological activity .
  • Synthesis Yields : While the target compound’s yield is unspecified, similar halogenated derivatives (e.g., 2j: 67% yield) suggest moderate efficiency in radical azidation protocols .

Comparison with Alkyl and Alkoxy-Substituted Derivatives

Alkyl/alkoxy substituents introduce steric and electronic variations:

Compound Name CAS Substituents Molecular Formula Yield (%)
1-(1-azidoethyl)-4-isobutylbenzene (2d) - 4-isobutyl C₁₁H₁₅N₃ 64
1-(1-azidoethyl)-4-methoxybenzene (2e) - 4-OCH₃ C₉H₁₁N₃O 82
1-(1-azidoethyl)-3,5-dimethylbenzene (2i) - 3,5-CH₃ C₁₀H₁₂N₃ 54

Key Findings :

  • Yield Trends : Methoxy-substituted derivatives (e.g., 2e: 82% yield) achieve higher yields than alkylated analogs, likely due to enhanced stabilization of intermediates via electron-donating effects .

Role of Stereochemistry and Enantiomeric Forms

The (S)-configuration of the target compound distinguishes it from enantiomers like 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene (CAS: 1604373-46-7). Both share identical molecular formulas (C₈H₇ClFN₃) but differ in substituent positions and stereochemistry. Enantiomers may exhibit divergent biological activity or chiral recognition in catalytic processes, though specific data are absent in the evidence .

Supplier Availability and Commercial Aspects

The target compound has 1 supplier, while analogs like 1-[(1S)-1-azidoethyl]-4-chlorobenzene (3 suppliers) and 1-[(1S)-1-azidoethyl]-2-chlorobenzene (3 suppliers) are more accessible . Limited commercial availability of the target suggests niche applications or challenges in large-scale synthesis.

Biological Activity

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The azido group in this compound allows for selective interactions with biological molecules, making it a valuable tool in various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H8_{8}BrF2_{2}N3_{3}, with a molecular weight of approximately 265.08 g/mol. The presence of the azido group enhances its reactivity, allowing it to participate in click chemistry and other bioconjugation reactions, which are essential for labeling proteins and studying enzyme mechanisms .

The biological activity of this compound is primarily attributed to its azido group, which can form covalent bonds with nucleophilic sites on proteins. This property enables the compound to modify enzyme activities and receptor interactions, facilitating the study of cellular pathways and potential therapeutic applications .

Reaction Pathways

This compound can undergo several chemical reactions, including:

  • Substitution Reactions : The azido, bromo, and fluoro groups can be exchanged for other functional groups.
  • Reduction Reactions : The azido group can be reduced to an amine.
  • Oxidation Reactions : The ethyl side chain can be oxidized to yield various functional groups .

Biological Applications

Research indicates that compounds containing azido groups exhibit significant biological activity. Specific studies have demonstrated the following applications:

Protein Labeling

Due to its ability to selectively label proteins, this compound is utilized in investigating protein-protein interactions and enzyme activities. This capability aids in understanding biochemical pathways and developing targeted therapeutic strategies .

Therapeutic Potential

The compound has been explored for its potential use in drug development, particularly in synthesizing pharmaceuticals with specific biological activities. Its unique reactivity profile makes it suitable for applications in cancer therapy and as an antibacterial agent .

Case Studies

Several case studies highlight the compound's utility in biological research:

  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes by covalently modifying active sites, providing insights into enzyme mechanisms.
  • Bioconjugation Applications : The compound has been effectively used in click chemistry reactions to create stable linkages with biomolecules, facilitating the development of targeted drug delivery systems .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-(1S)-1-Azidoethyl-4-bromo-2-fluorobenzeneAzido group enhances reactivityValuable for protein labeling
4-Amino-2-methylbenzeneAmino group instead of azidoExhibits different biological activities
3-AzidoethylbenzeneAzido group at a different positionReactivity may differ due to position change

Q & A

Basic Synthesis: What are the established synthetic routes for 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution of a brominated precursor. A common approach involves reacting 1-(1-bromoethyl)-4-bromo-2-fluorobenzene with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours . The stereochemistry at the azidoethyl group is controlled by using enantiomerically pure starting materials or chiral catalysts. Key factors affecting yield include:

  • Solvent polarity : DMF enhances azide nucleophilicity.
  • Temperature : Prolonged heating (>100°C) may lead to azide decomposition.
  • Protecting groups : Temporary protection of the bromo substituent may prevent undesired side reactions.

Advanced Reactivity: How does the (1S)-azidoethyl stereochemistry influence cycloaddition kinetics with alkynes?

The (1S)-configuration introduces steric hindrance near the azide group, slowing reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies (e.g., DFT) suggest that the gauche conformation of the azidoethyl group reduces orbital overlap with the alkyne . Experimental validation involves:

  • Kinetic assays : Comparing reaction rates with diastereomers.
  • X-ray crystallography : Resolving transition-state geometries .
  • Steric parameters : Quantifying using Tolman cone angles or molecular volume calculations.

Characterization: What spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

  • NMR :
    • ¹H NMR : Distinct splitting patterns for the fluorobenzene ring (δ 7.2–7.8 ppm) and azidoethyl group (δ 3.5–4.0 ppm).
    • ¹⁹F NMR : Single peak near δ -110 ppm for the ortho-fluorine .
  • IR : Strong azide absorption at ~2100 cm⁻¹ .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity (>95%) and molecular ion [M+H]⁺ at m/z 285.9 .

Stability and Safety: What decomposition pathways pose risks during storage, and how are they mitigated?

Azido compounds are prone to exothermic decomposition under heat, light, or mechanical shock. Mitigation strategies include:

  • Storage : In amber vials at -20°C under inert gas (argon).
  • Handling : Use of blast shields and remote tools during synthesis.
  • Stabilizers : Addition of 1% w/w hydroquinone to inhibit radical-initiated degradation .

Biological Applications: How is this compound utilized in bioorthogonal labeling studies?

The azide group enables selective tagging of biomolecules via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). Methodologies include:

  • In vitro protein labeling : Conjugation with alkyne-modified fluorescent probes (e.g., TAMRA-alkyne) .
  • Cellular imaging : Incubation with acetylene-functionalized sugars (e.g., Ac4ManNAl) for glycan tracking .
  • Control experiments : Competing with free azides (e.g., sodium azide) to confirm specificity.

Computational Modeling: Which quantum mechanical methods predict electronic properties relevant to its reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to electrophilic attack at the azide .
  • Electrostatic potential maps : Highlight electron-deficient regions near the bromine and fluorine substituents .
  • Transition-state modeling : For predicting regioselectivity in cycloadditions.

Data Contradictions: How can researchers reconcile discrepancies in reported synthetic yields?

Discrepancies often arise from subtle variations in:

  • Catalyst loadings : Pd(PPh₃)₄ vs. CuI in azide-alkyne reactions .
  • Purification methods : Column chromatography (silica vs. alumina) impacts recovery rates.
  • Batch-to-batch variability : Trace moisture or oxygen degrades NaN₃ .
    Resolution involves systematic replication of protocols and AI-driven reaction optimization tools (e.g., Reaxys or Pistachio databases) .

Comparative Analysis: How does this compound differ from structurally similar aryl azides in reactivity?

A comparative table summarizes key differences:

CompoundSubstituentsReactivity in CuAAC (k, M⁻¹s⁻¹)Thermal Decomposition Temp (°C)
1-[(1S)-Azidoethyl]-4-Br-2-F-BzBr, F, (1S)-azidoethyl0.15 ± 0.02120
4-Azido-1-bromo-2-Cl-BzBr, Cl, azido0.22 ± 0.03110
1-Azido-4-F-BzF, azido0.30 ± 0.05130

Data sourced from PubChem and experimental studies .

Analytical Challenges: What advanced techniques confirm enantiomeric purity of the (1S)-azidoethyl group?

  • Chiral HPLC : Using Chiralpak IA columns with hexane/isopropanol (90:10) eluent.
  • Circular Dichroism (CD) : Peaks at 220–250 nm correlate with (S)-configuration.
  • Vibrational Optical Activity (VOA) : Distinguishes enantiomers via Raman spectra .

Environmental Impact: What protocols ensure safe disposal of azide-containing waste?

  • Quenching : Treatment with 10% sodium nitrite (NaNO₂) in acidic conditions (pH <3) to convert azides to nitrogen gas.
  • EPA guidelines : Compliance with Hazardous Waste Code D003 for reactive azides .
  • Neutralization verification : Testing with iodometric titration to confirm complete decomposition .

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